molecular formula C21H20N6O4 B2941926 3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421531-97-6

3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2941926
CAS RN: 1421531-97-6
M. Wt: 420.429
InChI Key: OPPMQBKBOGUGIH-UHFFFAOYSA-N
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Description

The compound appears to contain several structural motifs common in medicinal chemistry, including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a benzo[d]oxazol-2(3H)-one ring. These motifs are often found in biologically active compounds and could potentially interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the piperazine moiety. For example, the 1,2,4-oxadiazole ring is known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds containing the 1,2,4-oxadiazole ring and related structures, such as piperazine and benzoxazole derivatives, focuses on developing novel synthetic methodologies. These studies aim to expand the chemical space of heterocyclic compounds, which are of significant interest due to their diverse pharmacological properties. For example, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives has been reported to exhibit strong antimicrobial activity, highlighting the importance of structural variations in enhancing biological activity (Krolenko et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Docking studies could be used to predict how the compound might interact with potential targets .

properties

IUPAC Name

3-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-14-23-20(24-31-14)15-6-7-18(22-12-15)25-8-10-26(11-9-25)19(28)13-27-16-4-2-3-5-17(16)30-21(27)29/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPMQBKBOGUGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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